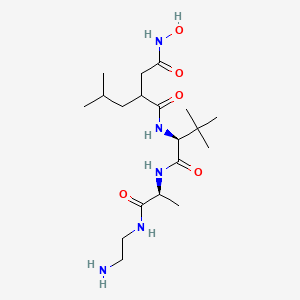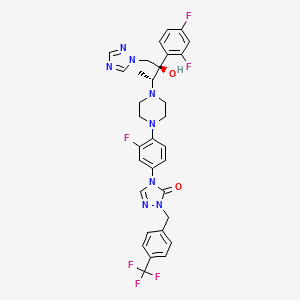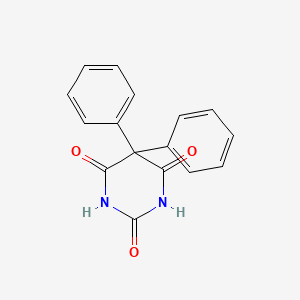
TAPI-2
科学研究应用
TAPI-2 具有广泛的科学研究应用,包括:
化学: 用作研究基质金属蛋白酶和其他酶抑制的工具。
生物学: 用于研究细胞信号通路,特别是那些涉及肿瘤坏死因子α及其相关酶的通路。
医学: 研究其在癌症、关节炎和心血管疾病等疾病中的潜在治疗应用。
工业: 用于开发酶抑制剂和其他生物活性化合物 .
作用机制
TAPI-2 通过抑制基质金属蛋白酶、肿瘤坏死因子α转化酶和整合素和金属蛋白酶的活性发挥作用。这些酶参与细胞外基质成分的降解、细胞表面蛋白的脱落以及各种信号通路的激活。 通过抑制这些酶,this compound 可以调节炎症、组织重塑和细胞增殖等过程 .
生化分析
Biochemical Properties
TAPI-2 plays a crucial role in biochemical reactions by inhibiting the activity of MMPs and ADAMs, including tumor necrosis factor α-converting enzyme (TACE) and ADAM17 . These enzymes are involved in the proteolytic processing of various cell surface proteins, such as transforming growth factor α (TGF-α) and β-amyloid precursor protein . By inhibiting these enzymes, this compound can prevent the shedding of these proteins from the cell surface, thereby modulating various cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . Additionally, this compound can prevent the cleavage of amphiregulin (AREG) in breast cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMPs and ADAMs.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of MMPs and ADAMs, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of various cell surface proteins, leading to altered cell signaling and gene expression. For example, this compound has been shown to decrease the protein levels of Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells . This inhibition of Notch signaling contributes to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C under desiccating conditions . Its activity may decrease over time, particularly when exposed to light and moisture. Long-term studies have shown that this compound can maintain its inhibitory effects on MMPs and ADAMs for several weeks when stored properly . In vitro and in vivo studies have also demonstrated that this compound can have sustained effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of MMPs and ADAMs without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the inhibitory effects of this compound plateau at certain concentrations, indicating that higher doses may not necessarily result in increased efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with MMPs and ADAMs . These enzymes play critical roles in the degradation of extracellular matrix proteins and the processing of cell surface proteins. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its effects on cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its solubility and stability. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its inhibitory effects on MMPs and ADAMs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the cell membrane, where it inhibits the shedding of cell surface proteins by MMPs and ADAMs . This localization is essential for the compound’s ability to modulate cell signaling and gene expression.
准备方法
合成路线和反应条件
TAPI-2 的合成涉及使用基于羟肟酸的抑制剂。该化合物通常通过一系列化学反应合成,包括酰胺键的形成和羟肟酸基团的引入。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜和乙醇,并在受控温度下进行反应,以确保中间体的稳定性 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统,以确保最终产品的产率和纯度高。 该化合物通常以固体形式生产,并储存在特定条件下,以保持其稳定性和功效 .
化学反应分析
反应类型
TAPI-2 经历各种类型的化学反应,包括:
氧化: 在特定条件下,this compound 可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以发生还原反应,特别是在还原剂的存在下。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化反应可能产生羟基化衍生物,而还原反应可以产生具有改变的官能团的 this compound 还原形式 .
相似化合物的比较
类似化合物
TAPI-1: 另一种基质金属蛋白酶和肿瘤坏死因子α转化酶抑制剂,但效力和选择性不同。
马利玛司他: 一种广泛谱基质金属蛋白酶抑制剂,用于癌症研究。
巴替马司他: 与马利玛司他类似,因其对基质金属蛋白酶的抑制作用而被使用 .
TAPI-2 的独特性
This compound 的独特性在于其对多种酶(包括基质金属蛋白酶、肿瘤坏死因子α转化酶和整合素和金属蛋白酶)的广泛谱抑制活性。 这使其成为研究这些酶之间复杂相互作用及其在各种生物过程中的作用的宝贵工具 .
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-RMTCENKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
